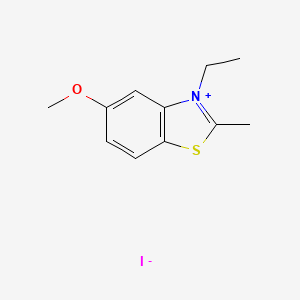
3-Ethyl-5-methoxy-2-methyl-1,3-benzothiazol-3-ium iodide
Cat. No. B8483849
Key on ui cas rn:
41616-97-1
M. Wt: 335.21 g/mol
InChI Key: GHWWGICFSBVQSV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US07786151B2
Procedure details


A series of benzothiazole compounds including TG003 were synthesized according to the procedures reported by Gupta et al. (27). In the case of TG003, a mixture of commercially available 5-methoxy-2-methylbenzothiazole (202 mg, 1.12 mmol) and ethyl iodide (2.70 ml, 33.7 mmol) was refluxed for 24.5 h. The precipitate was filtrated, washed with ethyl acetate (20 ml) on a funnel, and dried under reduced pressure to afford 3-ethyl-5-methoxy-2-methylbenzothiazolium iodide (270 mg, 0.805 mmol, 71.9%) as a pale green solid. To a suspension of 3-ethyl-5-methoxy-2-methylbenzothiazolium iodide (502 mg, 1.49 mmol) in acetonitrile (2.0 ml), acetic anhydride (330 μl, 3.49 mmol) and triethylamine (490 μl, 3.51 mmol) were successively added at room temperature. After refluxing for 2 h, the mixture was cooled to room temperature and concentrated under reduced pressure. Water (50 ml) was added to the residue, and the mixture was extracted with ethyl acetate (three times with 15 ml). The combined organic extracts were washed with brine (30 ml), dried over Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (18 g, CH2Cl2/ethyl acetate, 4:1) to afford (Z)-1-(3-ethyl-5-methoxy-2,3-dihydrobenzothiazol-2-ylidene) propan-2-one (TG003) (201 mg, 0.806 mmol, 54.1%) as a pale yellow solid.


[Compound]
Name
( 27 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three




Yield
71.9%
Identifiers


|
REACTION_CXSMILES
|
S1C2C=CC=CC=2N=C1.[CH3:10][CH2:11][N:12]1[C:13]2[CH:18]=[C:17]([O:19][CH3:20])[CH:16]=[CH:15][C:14]=2[S:21]/[C:22]/1=[CH:23]\C(C)=O.COC1C=CC2SC(C)=NC=2C=1.C([I:41])C>>[I-:41].[CH2:11]([N+:12]1[C:13]2[CH:18]=[C:17]([O:19][CH3:20])[CH:16]=[CH:15][C:14]=2[S:21][C:22]=1[CH3:23])[CH3:10] |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S1C=NC2=C1C=CC=C2
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCN\1C2=C(C=CC(=C2)OC)S/C1=C\C(=O)C
|
Step Three
[Compound]
|
Name
|
( 27 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCN\1C2=C(C=CC(=C2)OC)S/C1=C\C(=O)C
|
|
Name
|
|
|
Quantity
|
202 mg
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=CC2=C(N=C(S2)C)C1
|
|
Name
|
|
|
Quantity
|
2.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)I
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were synthesized
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was refluxed for 24.5 h
|
|
Duration
|
24.5 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitate was filtrated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ethyl acetate (20 ml) on a funnel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[I-].C(C)[N+]1=C(SC2=C1C=C(C=C2)OC)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.805 mmol | |
| AMOUNT: MASS | 270 mg | |
| YIELD: PERCENTYIELD | 71.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
